cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
Cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic small molecule featuring a pyridoindole core fused with a cyclopropyl-methanone moiety. The 8-fluoro substitution on the indole ring enhances metabolic stability and modulates receptor binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
cyclopropyl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C15H15FN2O/c16-10-3-4-13-11(7-10)12-8-18(6-5-14(12)17-13)15(19)9-1-2-9/h3-4,7,9,17H,1-2,5-6,8H2 |
InChI Key |
QJYWOBGKMOHBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves organic synthesis methods. One common approach is through the reaction of indole derivatives with appropriate reagents under controlled conditions . For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pyrido[4,3-b]indole scaffold is highly versatile, with substitutions at the 6-, 8-, and 9-positions significantly altering activity. Below is a comparative analysis of key analogs:
*Direct data for the target compound are inferred from structural analogs.
Key Research Findings
- Substituent Effects : Fluorine at the 8-position reduces oxidative metabolism compared to methoxy or chloro groups, as seen in microsomal stability assays .
- Diastereomer Ratios : Compounds with trifluoromethylpyrazole substituents (e.g., 11, 12, 13) exhibit diastereomeric ratios (Ca/Cb) between 59:41 and 67:33, impacting receptor selectivity .
Biological Activity
Cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound recognized for its potential biological activities. This compound features a cyclopropyl group and a fluorinated tetrahydropyridoindole moiety, which contribute to its unique properties and applications in medicinal chemistry. The molecular formula of this compound is C17H14FN3O, with a molecular weight of 295.31 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. It has been investigated primarily for its role as an inhibitor of human cyclic GMP-AMP synthase (cGAS), which is crucial in autoimmune responses . The presence of the fluorine substituent enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development targeting various diseases.
The mechanism by which this compound exerts its biological effects is linked to its interaction with biological macromolecules such as proteins and nucleic acids. The compound's ability to form strong interactions with these targets suggests its potential role in modulating various biological pathways .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of cGAS : The compound has been shown to inhibit cGAS activity effectively, which could lead to therapeutic applications in treating autoimmune diseases.
- Metabolic Stability : The fluorinated indole structure contributes to enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
- Potential Therapeutic Applications : Due to its mechanism of action and stability profile, this compound is being explored for use in therapies targeting conditions influenced by immune responses.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Fluoroquinoline | Fluorinated quinoline structure | Known for antibacterial properties |
| Tetrahydrocarbazole | Carbazole derivative | Exhibits neuroprotective effects |
| Pyridoindole | Indole fused with pyridine | Potential anti-cancer activity |
This compound stands out due to its specific cyclopropyl group and fluorination pattern that enhance its biological activity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
